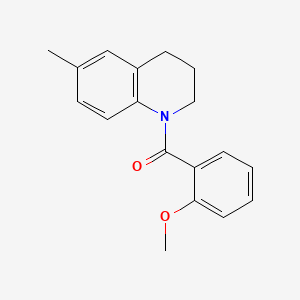
2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide, also known as CDDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDDP belongs to the class of acrylamide derivatives and has shown promising results in various research fields, including cancer research, neuroscience, and drug discovery.
作用机制
The mechanism of action of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and repair. 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to bind to DNA, forming adducts that prevent the replication and transcription of DNA. This leads to cell cycle arrest and eventual cell death. Additionally, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to induce oxidative stress, which can further contribute to its anti-cancer properties.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide can modulate the activity of various enzymes and signaling pathways, including MAPK and PI3K/Akt. Additionally, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide for laboratory experiments is its relatively straightforward synthesis. Additionally, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been extensively studied, and its properties and mechanisms of action are well-understood. However, one of the limitations of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide is its toxicity, which can make it difficult to work with in laboratory settings. Furthermore, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to have limited solubility in aqueous solutions, which can make it challenging to administer in certain experiments.
未来方向
There are several potential future directions for research involving 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide. One area of interest is in the development of novel cancer therapies that incorporate 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide. Additionally, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has shown potential as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative disorders. Furthermore, there is ongoing research into the development of new synthetic routes for 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide that may improve its solubility and reduce its toxicity.
Conclusion
In conclusion, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide is a promising chemical compound that has shown potential in various scientific research fields. Its anti-cancer properties, as well as its modulatory effects on various biochemical and physiological pathways, make it a potential candidate for the development of novel therapeutic agents. However, further research is needed to fully understand the mechanisms of action of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide and to explore its potential applications in other areas of research.
合成方法
The synthesis of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide involves the reaction between 2,4-dimethoxybenzaldehyde, pyrrole, and acrylonitrile in the presence of a base catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by the addition of acrylonitrile to form the final product. The synthesis of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide is relatively straightforward and can be accomplished using standard laboratory techniques.
科学研究应用
2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide is in the field of cancer research. Studies have shown that 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. Furthermore, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-5-6-14(15(9-13)22-2)19-16(20)11(10-17)8-12-4-3-7-18-12/h3-9,18H,1-2H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKRJNCDCNTCIW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CN2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CN2)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5442028.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5442036.png)
![8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5442055.png)
![8-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5442065.png)
![N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-3-[5-(4-methylphenyl)-2-furyl]propanamide](/img/structure/B5442066.png)
![isopropyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442067.png)
![ethyl 5-(4-chlorophenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442074.png)
![5-fluoro-2-(1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5442081.png)
![(1R,9aR)-1-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]methyl}octahydro-2H-quinolizine](/img/structure/B5442085.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5442089.png)
![1-(3,4-dichloro-2-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5442091.png)
![3-benzyl-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442100.png)
